6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine 6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674761
InChI: InChI=1S/C8H5BrF3N3/c1-4-13-7-2-5(8(10,11)12)6(9)3-15(7)14-4/h2-3H,1H3
SMILES: CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br
Molecular Formula: C8H5BrF3N3
Molecular Weight: 280.04 g/mol

6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC13674761

Molecular Formula: C8H5BrF3N3

Molecular Weight: 280.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C8H5BrF3N3
Molecular Weight 280.04 g/mol
IUPAC Name 6-bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C8H5BrF3N3/c1-4-13-7-2-5(8(10,11)12)6(9)3-15(7)14-4/h2-3H,1H3
Standard InChI Key DIXYQSVVPUEBEJ-UHFFFAOYSA-N
SMILES CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br
Canonical SMILES CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s architecture consists of a triazolo[1,5-a]pyridine scaffold, where a triazole ring (positions 1, 2, and 4) is fused to a pyridine moiety (positions 1, 5-a) . Critical substituents include:

  • Bromine at the 6-position, enhancing electrophilic reactivity for cross-coupling reactions.

  • Methyl group at the 2-position, contributing steric bulk and metabolic stability.

  • Trifluoromethyl group at the 7-position, imparting electron-withdrawing effects and lipophilicity.

The SMILES notation CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br\text{CC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br} and InChIKey DIXYQSVVPUEBEJ-UHFFFAOYSA-N\text{DIXYQSVVPUEBEJ-UHFFFAOYSA-N} encode its connectivity and stereochemical features .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC8H5BrF3N3\text{C}_8\text{H}_5\text{BrF}_3\text{N}_3
Molecular Weight280.04 g/mol
IUPAC Name6-bromo-2-methyl-7-(trifluoromethyl)- triazolo[1,5-a]pyridine
SMILESCC1=NN2C=C(C(=CC2=N1)C(F)(F)F)Br
InChIKeyDIXYQSVVPUEBEJ-UHFFFAOYSA-N

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar geometry for the triazole-pyridine core, with bond lengths of 1.32 Å (N-N) and 1.39 Å (C-N) in the triazole ring . Nuclear magnetic resonance (NMR) spectra would theoretically show distinct signals for the methyl group (~2.5 ppm, singlet) and aromatic protons (~8.1–8.3 ppm, doublets). The trifluoromethyl group’s 19F^{19}\text{F} NMR signal is expected near -60 ppm, consistent with similar fluorinated aromatics.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis begins with 2-methyl- triazolo[1,5-a]pyridine, proceeding through sequential functionalization:

  • Trifluoromethylation at the 7-position via Ullmann-type coupling with Cu(I) catalysts.

  • Bromination at the 6-position using N\text{N}-bromosuccinimide (NBS) under radical initiation.

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)
TrifluoromethylationCuI, TMEDA, CF3_3I, 110°C65
BrominationNBS, AIBN, CCl4_4, reflux78

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis . Challenges include minimizing dehalogenation during purification and stabilizing the trifluoromethyl group under acidic conditions.

Biological Activities and Mechanistic Insights

Cytochrome P450 Inhibition

The compound exhibits non-competitive inhibition of CYP3A4 and CYP2D6 isozymes, with IC50_{50} values of 1.2 µM and 0.8 µM, respectively. Molecular docking suggests the trifluoromethyl group interacts with hydrophobic pockets near the heme cofactor, while the bromine atom stabilizes π-π stacking with Phe304.

Industrial and Research Applications

Pharmaceutical Intermediate

The bromine atom serves as a handle for Suzuki-Miyaura couplings, enabling diversification into drug candidates. For example, palladium-catalyzed cross-coupling with boronic acids generates biaryl derivatives for kinase inhibitor development .

Material Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO2_2 uptake = 2.8 mmol/g at 298 K).

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey Activity
6-Bromo-2-methyl-7-(trifluoromethyl)- triazolo[1,5-a]pyridineC8H5BrF3N3\text{C}_8\text{H}_5\text{BrF}_3\text{N}_3CYP450 inhibition
2-Bromo-7-(trifluoromethyl)- triazolo[1,5-a]pyridineC7H3BrF3N3\text{C}_7\text{H}_3\text{BrF}_3\text{N}_3Anticancer
Foretinib analog C21H18ClFN4O3\text{C}_{21}\text{H}_{18}\text{ClFN}_4\text{O}_3c-Met/VEGFR-2 inhibition

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